Cas no 2034473-93-1 (N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)

N-(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a cyclohexyl linker between a pyrimidin-2-yloxy moiety and a benzofuran-2-carboxamide group. Its stereospecific (1r,4r) configuration ensures precise molecular interactions, making it valuable for targeted applications in medicinal chemistry and drug discovery. The compound's rigid cyclohexyl backbone enhances conformational stability, while the pyrimidine and benzofuran groups contribute to its potential as a pharmacophore in kinase inhibition or receptor modulation. Its well-defined structure allows for systematic derivatization, supporting research in structure-activity relationship (SAR) studies. Suitable for use as a reference standard or intermediate in organic synthesis, it offers high purity and reproducibility for experimental applications.
N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide structure
2034473-93-1 structure
商品名:N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide
CAS番号:2034473-93-1
MF:C19H19N3O3
メガワット:337.372464418411
CID:5352046

N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide
    • N-(4-pyrimidin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide
    • N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide
    • インチ: 1S/C19H19N3O3/c23-18(17-12-13-4-1-2-5-16(13)25-17)22-14-6-8-15(9-7-14)24-19-20-10-3-11-21-19/h1-5,10-12,14-15H,6-9H2,(H,22,23)
    • InChIKey: WWMDKCYXSGJIGD-UHFFFAOYSA-N
    • ほほえんだ: O(C1N=CC=CN=1)C1CCC(CC1)NC(C1=CC2C=CC=CC=2O1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 447
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 77.2

N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6485-0193-5mg
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
5mg
$69.0 2023-09-08
Life Chemicals
F6485-0193-2mg
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
2mg
$59.0 2023-09-08
Life Chemicals
F6485-0193-25mg
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
25mg
$109.0 2023-09-08
Life Chemicals
F6485-0193-3mg
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
3mg
$63.0 2023-09-08
Life Chemicals
F6485-0193-50mg
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
50mg
$160.0 2023-09-08
Life Chemicals
F6485-0193-10μmol
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6485-0193-20mg
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
20mg
$99.0 2023-09-08
Life Chemicals
F6485-0193-30mg
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
30mg
$119.0 2023-09-08
Life Chemicals
F6485-0193-2μmol
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6485-0193-10mg
N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide
2034473-93-1
10mg
$79.0 2023-09-08

N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide 関連文献

N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamideに関する追加情報

Professional Introduction to N-(1R,4R)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide (CAS No. 2034473-93-1)

N-(1R,4R)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in pharmaceutical research. This compound, identified by the CAS number 2034473-93-1, has garnered attention in the scientific community due to its unique chemical properties and promising biological activities. The molecular framework of this compound integrates cyclohexyl and benzofuran moieties with a pyrimidine-based side chain, creating a versatile scaffold for further chemical modifications and biological evaluations.

The structural design of N-(1R,4R)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide suggests potential utility in the development of novel therapeutic agents. The cyclohexyl group contributes to steric hindrance and lipophilicity, which can influence membrane permeability and metabolic stability, while the benzofuran moiety is often associated with bioactive molecules due to its ability to engage in hydrogen bonding and hydrophobic interactions. The pyrimidine component, specifically linked at the 2-position, introduces a polar region that can interact with biological targets such as enzymes and receptors.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Pyrimidine derivatives, in particular, have been extensively studied for their role in inhibiting various enzymatic pathways and modulating signaling cascades. The presence of the pyrimidin-2-yloxy group in N-(1R,4R)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide positions it as a candidate for further exploration in this context. Researchers have been exploring how such structural features can be optimized to enhance binding affinity and selectivity against target proteins.

In vitro studies have begun to uncover the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate activity against certain enzymes, making it a promising lead for further development. The chiral center at the 1-position (1R configuration) adds another layer of complexity, as stereochemistry can significantly impact biological activity. The (1R,4R) configuration is particularly interesting because it may confer specific interactions with biological targets that other stereoisomers cannot.

The benzofuran ring is another key feature that warrants detailed investigation. Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. By incorporating this scaffold into N-(1R,4R)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide, researchers aim to leverage these known properties while exploring new therapeutic possibilities. The carboxamide group at the 2-position further enhances the compound's potential by providing a site for hydrogen bonding interactions, which can be critical for enzyme binding.

One of the most exciting aspects of this compound is its potential for further derivatization. The presence of multiple functional groups—such as the hydroxyl group on the pyrimidine ring and the carboxamide moiety—offers numerous opportunities for chemical modification. Researchers can explore various strategies to enhance potency, selectivity, and pharmacokinetic properties. For instance, introducing fluorine atoms or other electron-withdrawing groups could modulate metabolic stability and improve bioavailability.

Comparative studies with related compounds have also provided valuable insights into the structure-activity relationships (SAR) of N-(1R,4R)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide. By systematically altering specific parts of the molecule and assessing changes in biological activity, scientists can identify key structural features that contribute to efficacy. These findings can then be used to guide the design of next-generation compounds with improved therapeutic profiles.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as asymmetric synthesis have been employed to achieve the desired stereochemistry at the chiral centers. These synthetic strategies not only highlight the compound's complexity but also demonstrate the capabilities of modern chemical synthesis methods.

As research progresses, N-(1R,4R)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide is expected to play a crucial role in drug discovery efforts. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its potential as a therapeutic agent.

The future directions for this compound include preclinical studies to evaluate its safety and efficacy in animal models. Additionally, computational modeling techniques such as molecular docking can provide insights into how it interacts with biological targets at the atomic level. These approaches will help researchers refine their understanding of its mechanism of action and guide subsequent optimization efforts.

In conclusion, N-(1R,4R)-4-(Pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide (CAS No. 2034473-93-1) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of cyclohexyl, benzofuran, and pyrimidine moieties offers multiple opportunities for further exploration and development. As scientific understanding continues to evolve, this compound is poised to contribute valuable insights into drug discovery and development efforts worldwide.

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